molecular formula C23H26N4O2 B2724715 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894009-00-8

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2724715
CAS RN: 894009-00-8
M. Wt: 390.487
InChI Key: LAAONQQNGQGYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea, also known as INDOLE-3-ACETIC ACID AMIDO-3-(3,4-DIMETHYLPHENYL) PYRROLIDINE-1-YL UREA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Research on heterocyclic ureas, including structures similar to the query compound, explores their conformational dynamics and potential for forming multiply hydrogen-bonded complexes. These studies reveal insights into the hydrogen-bonding capabilities and self-assembly processes of such molecules, which are vital for developing new materials and understanding biomolecular interactions (Corbin et al., 2001).

Photophysical Behavior of Novel Derivatives

The photophysical properties of a new 4-aza-indole derivative were investigated across various solvents, demonstrating reverse solvatochromism and high quantum yield. This suggests applications in bio-analytical sensors, labeling agents, and optoelectronic devices, indicating a broad potential use for compounds within this chemical family (Bozkurt & Doğan, 2018).

Anticancer Agent Development

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, designed via computer-aided methods, showed significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of similar compounds for therapeutic applications and as promising leads for developing new anticancer agents (Feng et al., 2020).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives, including structurally related molecules, demonstrated effective corrosion inhibition for mild steel in acidic conditions. This points to their application in protecting industrial materials, underscoring the chemical versatility and utility of urea derivatives in corrosion prevention (Mistry et al., 2011).

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-7-8-19(11-16(15)2)27-14-18(12-22(27)28)26-23(29)24-10-9-17-13-25-21-6-4-3-5-20(17)21/h3-8,11,13,18,25H,9-10,12,14H2,1-2H3,(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAONQQNGQGYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

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